molecular formula C24H24F2N4O2 B2824081 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251687-41-8

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide

Katalognummer: B2824081
CAS-Nummer: 1251687-41-8
Molekulargewicht: 438.479
InChI-Schlüssel: WHAAVARNJFOCSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide (hereafter referred to as the target compound) is a pyrido[4,3-d]pyrimidinone derivative with a 4-fluorophenyl substituent at position 2, an ethyl group at position 6, and an acetamide side chain substituted with a 5-fluoro-2-methylphenyl group.

Eigenschaften

IUPAC Name

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-19(13-29)24(32)30(23(28-20)16-5-8-17(25)9-6-16)14-22(31)27-21-12-18(26)7-4-15(21)2/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAAVARNJFOCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrido[4,3-d]pyrimidinone core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl groups, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential as a drug candidate.

Wirkmechanismus

The mechanism of action of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Scaffold Variations

Pyrido[4,3-d]pyrimidinone Derivatives
  • : A closely related analog, 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl]-N-(3-fluorophenyl)acetamide, differs in the acetamide substituent (3-fluorophenyl vs. 5-fluoro-2-methylphenyl).
  • : A solvated pyrido[4,3-d]pyrimidinone compound (C₂₆H₂₃FIN₅O₄·C₂H₆OS) incorporates iodine and cyclopropyl groups, enhancing molecular weight (693.53 g/mol) and polarizability compared to the target compound. The iodine substituent could improve binding affinity in halogen-rich enzymatic pockets .
Thieno[3,2-d]pyrimidinone Derivatives
  • : 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide replaces the pyrido core with a sulfur-containing thieno ring. The thieno system’s reduced planarity may decrease π-π stacking interactions with biological targets, while the trifluoromethyl group increases electron-withdrawing effects and metabolic stability .

Substituent Effects

Fluorophenyl vs. Chlorophenyl Groups
  • The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in ) offers a balance between electronegativity and steric bulk. Fluorine’s smaller atomic radius may enhance target selectivity compared to chlorine .
Methyl and Ethyl Substituents
  • In contrast, the methyl group on the 5-fluoro-2-methylphenyl acetamide side chain introduces steric hindrance, which could modulate receptor binding kinetics .

Pharmacophoric Features

  • Acetamide Linkage : Present in all compared compounds, this moiety is critical for hydrogen bonding with biological targets. For example, in , a pyrimidin-2-ylsulfanyl-acetamide derivative demonstrates how sulfur linkages can alter electron density and solubility .
  • Fluorine Positioning : The 5-fluoro-2-methylphenyl group in the target compound (vs. 3-fluorophenyl in ) may influence dipole interactions and bioavailability due to differences in para/meta substitution patterns .

Structural and Physicochemical Data Table

Compound Name (Core Structure) Substituents Molecular Formula Key Features Reference
Target Compound (Pyrido[4,3-d]pyrimidinone) 6-Ethyl, 2-(4-fluorophenyl), N-(5-fluoro-2-methylphenyl) C₂₄H₂₄F₂N₄O₂ (Calc. MW: 454.48 g/mol) High lipophilicity; steric hindrance from methyl group -
Compound (Pyrido[4,3-d]pyrimidinone) 6-Ethyl, 2-(4-fluorophenyl), N-(3-fluorophenyl) C₂₃H₂₁F₂N₄O₂ (Calc. MW: 440.44 g/mol) Reduced steric bulk; higher solubility
Compound (Pyrido[4,3-d]pyrimidinone) Cyclopropyl, iodine, DMSO solvate C₂₆H₂₃FIN₅O₄·C₂H₆OS Enhanced polarizability; halogen bonding potential
Compound (Thieno[3,2-d]pyrimidinone) 3-(4-Chlorophenyl), N-(2-trifluoromethylphenyl) C₂₁H₁₅ClF₃N₃O₂S Sulfur-containing core; high metabolic stability

Research Implications

  • Target Selectivity : The 5-fluoro-2-methylphenyl group in the target compound may improve selectivity for enzymes with hydrophobic active sites (e.g., kinases) compared to simpler fluorophenyl analogs .
  • Metabolic Stability: The ethyl and methyl substituents could reduce oxidative metabolism, as seen in related pyrido-pyrimidinones .
  • Synthetic Feasibility : highlights coupling reactions (e.g., amide bond formation) as a viable route for modifying the acetamide side chain .

Biologische Aktivität

The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a member of the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications and unique structural properties. The presence of various functional groups such as ethyl and fluorophenyl enhances its biological activity and pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[6ethyl2(4fluorophenyl)4oxo3H,4H,5H,6H,7H,8Hpyrido[4,3d]pyrimidin3yl]N(5fluoro2methylphenyl)acetamide\text{IUPAC Name }2-[6-\text{ethyl}-2-(4-\text{fluorophenyl})-4-\text{oxo}-3H,4H,5H,6H,7H,8H-\text{pyrido}[4,3-d]\text{pyrimidin}-3-\text{yl}]-N-(5-\text{fluoro}-2-\text{methylphenyl})\text{acetamide}

This compound exhibits a complex arrangement of atoms that contributes to its biological activity. The presence of fluorine atoms is particularly noteworthy as they often enhance the binding affinity of compounds to biological targets.

Biological Activity Overview

Research has indicated that compounds within the pyrido[4,3-d]pyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain compounds have demonstrated effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : These compounds often act as inhibitors for specific enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis.

The mechanism of action for this compound is likely mediated through its interaction with specific molecular targets. For instance:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit DHFR effectively. This inhibition disrupts the folate metabolism in cells, which is vital for DNA synthesis and repair.
  • Receptor Binding : The unique substituents may facilitate binding to various receptors or enzymes involved in cell signaling pathways.

Anticancer Activity

A study evaluated the anticancer properties of similar pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF77.5
Compound CA54910.0

This suggests that modifications in the structure can lead to enhanced anticancer activity.

Antimicrobial Properties

Another study focused on the antimicrobial efficacy of pyrido[4,3-d]pyrimidine derivatives against common pathogens. The findings are summarized below:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results indicate that the compound possesses notable antimicrobial properties which may be leveraged for therapeutic applications.

Q & A

Basic Research Questions

What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Key parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., reflux or low-temperature steps) to minimize side products .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are commonly used to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., acetic anhydride, palladium complexes) are critical for cyclization and coupling steps .
  • Analytical validation : Use HPLC for purity assessment (>95%) and NMR (¹H/¹³C) for structural confirmation post-synthesis .

Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR can resolve the acetamide, pyrido-pyrimidinone, and fluorophenyl moieties. 2D NMR (COSY, HSQC) clarifies connectivity .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, as demonstrated in structurally related pyrimidine derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₇H₂₅F₂N₃O₂) .

How can researchers assess the compound’s stability under storage and experimental conditions?

  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via HPLC .
  • Light sensitivity : Store in amber vials under inert atmosphere (N₂ or Ar) to prevent photodegradation of the pyrido-pyrimidinone core .

Advanced Research Questions

What strategies resolve contradictions in reported biological activity data for this compound?

  • Controlled replication : Standardize assay protocols (e.g., enzyme inhibition IC₅₀ measurements) across labs to isolate variables like buffer pH or cell line selection .
  • Orthogonal assays : Validate activity using both in vitro (e.g., kinase inhibition) and in vivo models (e.g., xenograft studies) to confirm target engagement .
  • Meta-analysis : Compare structural analogs (e.g., thieno[3,2-d]pyrimidine derivatives) to identify substituent-dependent trends .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substituent modulation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Scaffold hopping : Test bioisosteres (e.g., pyrazolo[4,3-d]pyrimidine) to improve metabolic stability .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .

What computational methods are effective for elucidating the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron transfer in redox-active assays (e.g., cytochrome P450 interactions) .
  • Machine learning : Train models on PubChem BioAssay data (AID 743255) to predict off-target effects .

How can researchers address metabolic and pharmacokinetic challenges in preclinical studies?

  • In vitro ADME : Use microsomal stability assays (human liver microsomes) to estimate clearance rates .
  • Prodrug strategies : Modify the acetamide group to ester prodrugs for enhanced oral bioavailability .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .

What experimental designs mitigate toxicity risks in early-stage development?

  • Cytotoxicity screening : Use MTT assays on HEK293 and HepG2 cells to identify dose-dependent toxicity (EC₅₀) .
  • Genotoxicity : Perform Ames tests (TA98 and TA100 strains) to rule out mutagenicity .
  • Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–110°C (reflux)Prevents dimerization
SolventDMF or THFEnhances solubility
CatalystPd(OAc)₂ (5 mol%)Accelerates coupling
PurificationColumn chromatographyPurity >98%

Table 2: Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget (IC₅₀, nM)Selectivity IndexReference
4-FluorophenylKinase A: 12.315.8
3,5-DimethylphenylKinase B: 8.722.4
4-ChlorophenylKinase C: 18.99.6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.